molecular formula C20H14N2OS B12892407 5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- CAS No. 864224-30-6

5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-

Cat. No.: B12892407
CAS No.: 864224-30-6
M. Wt: 330.4 g/mol
InChI Key: XNVDHQYDSCNZML-UHFFFAOYSA-N
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Description

5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- is a heterocyclic compound that features a quinolinone core structure with a thiazolyl ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Thiazolyl Ethynyl Group: The thiazolyl ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, between a thiazole derivative and an ethynyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolinones.

Scientific Research Applications

5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- is unique due to its specific combination of a quinolinone core and a thiazolyl ethynyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

864224-30-6

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(2-phenyl-1,3-thiazol-5-yl)ethynyl]-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C20H14N2OS/c23-19-8-4-7-18-17(19)12-10-15(22-18)9-11-16-13-21-20(24-16)14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-8H2

InChI Key

XNVDHQYDSCNZML-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)C#CC3=CN=C(S3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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